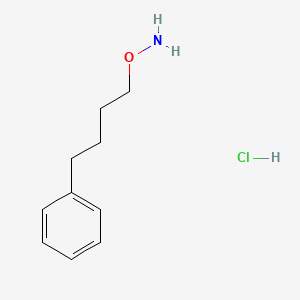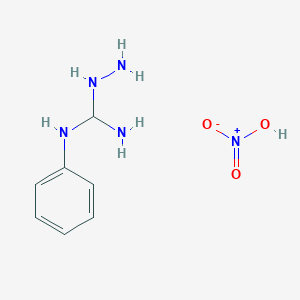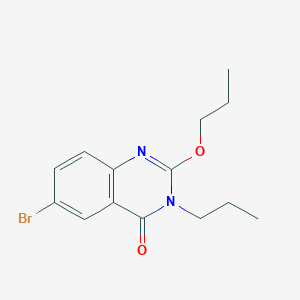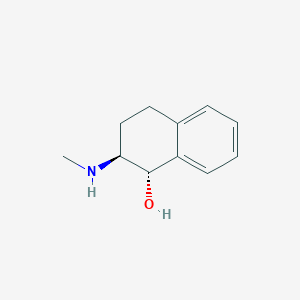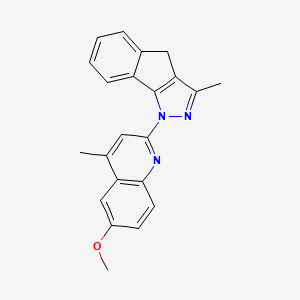
Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indeno-pyrazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxy and methyl groups via nucleophilic or electrophilic substitution reactions.
Quinoline Derivatization: Attachment of the quinoline moiety through condensation or coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups to yield different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce various functional groups to the indeno-pyrazole core.
Wissenschaftliche Forschungsanwendungen
Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- include:
Indeno(1,2-c)pyrazole Derivatives: Other derivatives with different substituents.
Quinoline Derivatives: Compounds with similar quinoline moieties.
Heterocyclic Compounds: Other heterocyclic compounds with similar ring structures.
Uniqueness
The uniqueness of Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
130946-68-8 |
|---|---|
Molekularformel |
C22H19N3O |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-(6-methoxy-4-methylquinolin-2-yl)-3-methyl-4H-indeno[1,2-c]pyrazole |
InChI |
InChI=1S/C22H19N3O/c1-13-10-21(23-20-9-8-16(26-3)12-18(13)20)25-22-17-7-5-4-6-15(17)11-19(22)14(2)24-25/h4-10,12H,11H2,1-3H3 |
InChI-Schlüssel |
KBWOTHNYUHKJBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3C4=C(CC5=CC=CC=C54)C(=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-](/img/structure/B14277802.png)


![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
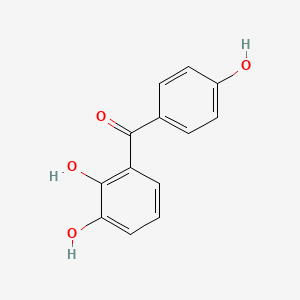
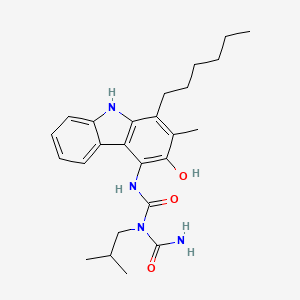
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
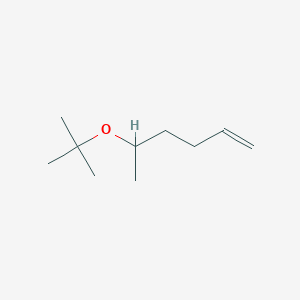
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
